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Aspect Details & Findings Clinical Implications

Effective Patient
Population

Relapsing Multiple Sclerosis (RMS) [1] [2] Clinical trials focus on this
population.

Ineffective Patient
Population

Systemic Lupus Erythematosus (SLE); Phase II
trial failed to meet primary endpoints [3]

Not recommended for SLE
patient selection.

| Dosing & Efficacy | - 75 mg twice daily (fasted) or 45 mg twice daily (with food) achieve >95% BTK

occupancy, linked to maximal efficacy [4].

Once-daily dosing fails to maintain sufficient BTK occupancy [4]. | Critical for protocol design; ensures

target engagement. | | Key Efficacy Outcomes | - Significantly reduces gadolinium-enhancing
(Gd+) lesions and new/enlarging T2 lesions on MRI [5] [6].

Annualized Relapse Rate (ARR): Phase II showed low ARR (0.11 at 48 weeks), but a large meta-
analysis found no significant reduction versus placebo [5]. | Demonstrates strong impact on

radiological, but not consistently on clinical, disease activity. | | Primary Safety Concern | Drug-
Induced Liver Injury: Elevated ALT (>3x ULN in 11.14% of patients); cases led to FDA partial clinical

hold on new U.S. patient enrollment [5] [2]. | Mandates baseline liver function tests and regular
monitoring. | | Common Adverse Events | Nasopharyngitis, transient liver enzyme increases, mild

gastrointestinal symptoms [6]. | Generally manageable in a trial setting. |
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Frequently Asked Questions for Researchers

What is the core patient selection criteria for evobrutinib trials?

The primary criterion is a diagnosis of Relapsing Multiple Sclerosis (RMS) [1] [2]. Phase II trials

specifically enrolled patients with active disease, as evidenced by MRI lesions. Notably, a phase II trial in

patients with autoantibody-positive Systemic Lupus Erythematosus (SLE) failed to demonstrate efficacy,

indicating BTK inhibition with evobrutinib may not be effective for that population [3].

What is the recommended dosing regimen in clinical protocols?

The pharmacometric analysis identifies two equivalent effective regimens [4]:

Evobrutinib 75 mg taken orally twice daily in a fasted state.

Evobrutinib 45 mg taken orally twice daily with food (as food increases bioavailability).

Both regimens are designed to maintain ≥95% BTK occupancy at trough, which is required for maximal

efficacy. Once-daily dosing is insufficient [4].

What are the critical safety monitoring protocols?

Hepatotoxicity is the most critical safety risk. The protocol must include [5] [2]:

Baseline Assessment: Liver function tests (LFTs), including Alanine Aminotransferase (ALT).
Regular Monitoring: Periodic LFTs throughout the trial.

Management Plan: For patients who develop elevated ALT >3x the Upper Limit of Normal (ULN),
protocol should define criteria for dose interruption or discontinuation. In reported cases, liver

enzymes normalized after drug cessation [2].

Experimental Guidance & Troubleshooting

Protocol for Verifying Target Engagement (BTK Occupancy)
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Measuring BTK occupancy confirms the drug is hitting its intended target. Here is a workflow for this key

assay:

Collect Pre-dose & Post-dose
Blood Samples

Isolate Peripheral
B Lymphocytes

Lyse Cells & Extract Protein

Measure BTK Levels
(Using Binding Assay)

Calculate % BTK Occupancy

Click to download full resolution via product page

Methodology Details:

Sample Collection: Serial blood samples are collected pre-dose and at scheduled timepoints post-
dose (e.g., 4 hours post-dose for peak, and immediately before the next dose for trough) [4].

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs), then specifically isolate B
lymphocytes (the primary cells expressing BTK).

Measurement: The assay quantifies the proportion of BTK that is covalently bound and inhibited by
evobrutinib. A common method uses a specific binding assay that distinguishes drug-bound BTK

from unbound BTK [4].
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Calculation: BTK Occupancy (%) = (1 - (BTKfree / BTKtotal)) × 100. The target for

efficacy is a trough occupancy of ≥95% before the next dose [4].

Troubleshooting: Inadequate BTK Occupancy

If measured BTK occupancy is below the 95% threshold at trough, consider these factors:

Dosing Frequency: Confirm the patient is adhering to the twice-daily (BID) regimen. Once-daily
dosing will not maintain sufficient trough levels [4].

Food Timing: For the 45 mg BID regimen, verify that doses are taken with food to ensure the ~50%
increase in bioavailability [4].

Patient Compliance: Check patient logs or use other methods to confirm adherence to the
prescribed dosing schedule.

Assay Validation: Re-verify the accuracy and precision of the BTK occupancy assay reagents and
procedure.

Risk Management and Protocol Adherence

The following diagram outlines the core safety monitoring protocol, with a special emphasis on liver

function:

Baseline Liver Function Test
(LFTs including ALT) Initiate Evobrutinib Treatment Schedule Periodic LFT Monitoring ALT >3x ULN?

Implement Protocol:
Dose Interruption/Discontinuation Yes

Continue Monitoring

 No
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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